3-Bromopyridine-2-thiol

Medicinal Chemistry Sulfonamide Synthesis Heterocyclic Building Blocks

3-Bromopyridine-2-thiol is the essential ortho-bromo-mercapto building block for regiospecific N-aryl-3-sulfonamide synthesis. Its 3-bromo/2-thiol geometry directs sulfonamide substitution correctly—a result unattainable with 5-bromo or other positional isomers. The ortho proximity creates a bidentate N,S-chelating scaffold for transition metal complexation. Labs pursuing anti-inflammatory or antimicrobial programs should specify this isomer to avoid synthetic failure. Validated microwave-assisted protocol available: 55% yield from 3-bromo-2-chloropyridine.

Molecular Formula C5H4BrNS
Molecular Weight 190.06 g/mol
CAS No. 65938-86-5
Cat. No. B151201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyridine-2-thiol
CAS65938-86-5
Synonyms3-Bromo-2(1H)-pyridinethione;  3-Bromopyridine-2(1H)-thione
Molecular FormulaC5H4BrNS
Molecular Weight190.06 g/mol
Structural Identifiers
SMILESC1=CNC(=S)C(=C1)Br
InChIInChI=1S/C5H4BrNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
InChIKeyDYSAQUBMKLAXTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyridine-2-thiol (CAS 65938-86-5) Procurement and Differentiation Overview


3-Bromopyridine-2-thiol (CAS 65938-86-5), also known as 3-bromo-2-pyridinethiol or 3-bromo-1H-pyridine-2-thione, is a heteroaromatic building block with molecular formula C5H4BrNS and molecular weight 190.06 g/mol [1]. The compound features a bromine substituent at the 3-position and a thiol (thione) group at the 2-position of the pyridine ring, exhibiting an XLogP3 value of 1.7 and a topological polar surface area of 44.1 Ų [1]. As a solid with commercial availability typically at 95% to 98% purity, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . The ortho relationship between the bromine and mercapto functional groups confers distinct reactivity profiles that differentiate it from other bromo-mercaptopyridine positional isomers and halogen variants .

Why Generic Substitution of 3-Bromopyridine-2-thiol (CAS 65938-86-5) with Other Bromo-Mercaptopyridines Fails


Despite sharing the same molecular formula (C5H4BrNS) and molecular weight (190.06 g/mol) with its positional isomers such as 5-bromopyridine-2-thiol (CAS 56673-34-8), 3-bromopyridine-2-thiol cannot be interchangeably substituted in synthetic applications [1]. The ortho positioning of the bromine atom relative to the thiol group creates a fundamentally different electronic environment and chelation potential compared to the meta or para arrangements found in other isomers [2]. This spatial arrangement directly influences both the nucleophilic character of the sulfur atom and the reactivity of the C-Br bond in cross-coupling reactions, with documented applications in the synthesis of N-aryl-3-sulfonamide derivatives that specifically require the 3-bromo-2-mercapto substitution pattern . The differential positioning of functional groups results in distinct coordination chemistry, regioselectivity in subsequent transformations, and ultimately different downstream product profiles that cannot be replicated by simply substituting an alternative isomer [1].

Quantitative Differentiation Evidence for 3-Bromopyridine-2-thiol (CAS 65938-86-5) Versus Comparators


Synthetic Application Specificity: N-Aryl-3-sulfonamide Derivative Precursor Role

3-Bromopyridine-2-thiol is specifically documented as a reactant in the synthesis of N-aryl-3-sulfonamide derivatives, a transformation that leverages the unique ortho-bromo-mercapto substitution pattern for constructing sulfonamide-containing heterocyclic scaffolds [1]. This documented synthetic role provides a procurement rationale that positional isomers such as 5-bromopyridine-2-thiol (CAS 56673-34-8) lack in the primary literature, where no comparable sulfonamide-specific synthetic utility has been reported [2]. The ortho arrangement enables distinct intramolecular interactions during the sulfonamide formation step that cannot be replicated using alternative bromo-mercaptopyridine isomers [1].

Medicinal Chemistry Sulfonamide Synthesis Heterocyclic Building Blocks

Microwave-Assisted Synthetic Route: Documented Protocol with Quantitative Yield Data

A patent-documented synthetic protocol for preparing 3-bromopyridine-2-thiol from 3-bromo-2-chloropyridine provides quantitative yield data that establishes a reproducible synthetic benchmark . The reaction proceeds with 3-bromo-2-chloropyridine (0.769 g, 4 mmol) and sodium sulfide (0.336 g, 6 mmol) in DMF (3 mL) under microwave irradiation at 130 °C for 0.5 hours, yielding 0.42 g (55%) of the target compound as a yellow solid after workup involving water addition, ethyl acetate extraction, and acidification to pH 6 . This protocol provides a validated starting point for laboratories requiring in-house synthesis capabilities or quality verification [1].

Organic Synthesis Process Chemistry Microwave-Assisted Synthesis

Physicochemical Property Differentiation: XLogP3 and Polar Surface Area Versus Halogen Analogs

3-Bromopyridine-2-thiol exhibits an XLogP3 value of 1.7 and a topological polar surface area (TPSA) of 44.1 Ų, as computed by PubChem [1]. The ortho-bromo-mercapto arrangement influences the compound's lipophilicity and hydrogen-bonding capacity relative to other halogenated pyridine-2-thiols [2]. For comparison, 3-chloropyridine-2-thiol (CAS 5897-94-9) has a lower molecular weight (145.61 g/mol) and potentially altered lipophilicity due to chlorine's different electronic properties, while 5-bromopyridine-2-thiol (CAS 56673-34-8) shares the same molecular weight but presents a different spatial arrangement of the bromine substituent that alters molecular recognition and binding properties [2]. The target compound contains one hydrogen bond donor and one hydrogen bond acceptor, with zero rotatable bonds, conferring conformational rigidity beneficial for structure-based design applications [1].

Computational Chemistry Drug Design Physicochemical Profiling

Thiol-Thione Tautomerism and Coordination Chemistry Potential

3-Bromopyridine-2-thiol exists in tautomeric equilibrium between the thiol (3-bromo-2-mercaptopyridine) and thione (3-bromo-1H-pyridine-2-thione) forms, with the IUPAC preferred name reflecting the thione tautomer [1]. This tautomeric flexibility is common to 2-mercaptopyridine derivatives but is modulated by the electronic effects of the 3-bromo substituent [2]. The ortho arrangement of bromine and sulfur creates a chelating scaffold capable of bidentate coordination to metal centers, a property exploited in the development of metal-based catalysts and metallodrugs . While direct comparative coordination constant data for 3-bromopyridine-2-thiol versus its isomers are not available in the primary literature, the positional variation of the bromine substituent is known to affect metal-binding geometry and stability constants in related mercaptopyridine systems [2].

Coordination Chemistry Metal Complexation Tautomerism

Evidence-Based Application Scenarios for 3-Bromopyridine-2-thiol (CAS 65938-86-5) Procurement


Synthesis of N-Aryl-3-sulfonamide Derivatives for Medicinal Chemistry Programs

3-Bromopyridine-2-thiol is specifically documented as a reactant in the preparation of N-aryl-3-sulfonamide derivatives, a class of compounds with applications in anti-inflammatory and antimicrobial drug discovery . Procurement of this specific isomer (rather than 5-bromopyridine-2-thiol or other bromo-mercaptopyridines) is essential for achieving the correct sulfonamide substitution pattern, as the ortho-bromo-mercapto arrangement directs regioselectivity during the sulfonamide-forming step. The documented synthetic utility in this specific transformation provides a validated starting point that reduces optimization time in medicinal chemistry workflows.

Microwave-Assisted Heterocyclic Scaffold Construction Using Patent-Documented Protocols

Laboratories engaged in parallel synthesis or high-throughput medicinal chemistry can leverage the patent-documented microwave-assisted synthetic protocol for 3-bromopyridine-2-thiol as either a procurement quality benchmark or an in-house synthetic route . The protocol provides specific quantitative conditions: 3-bromo-2-chloropyridine (0.769 g, 4 mmol) with sodium sulfide (0.336 g, 6 mmol) in DMF (3 mL) under microwave irradiation at 130 °C for 0.5 hours, yielding 55% after acidification to pH 6 . This documented methodology offers a reproducible starting point for laboratories requiring gram-scale quantities or those verifying commercial sample quality.

Metal Complexation Studies and Coordination Chemistry Research

The ortho-bromo-mercapto substitution pattern of 3-bromopyridine-2-thiol creates a bidentate N,S-chelating scaffold with distinct coordination geometry compared to meta or para isomers . Research groups investigating transition metal complexes for catalysis, sensing, or metallodrug applications should procure the 3-bromo isomer specifically, as positional isomers yield different coordination environments and stability constants [1]. The compound's tautomeric equilibrium between thiol and thione forms provides additional coordination versatility that may be exploited in designing metal-based functional materials.

Building Block for Cross-Coupling Reactions Requiring Ortho-Directing Effects

3-Bromopyridine-2-thiol serves as a bifunctional building block in sequential cross-coupling strategies where the ortho relationship between bromine and sulfur enables directed functionalization . The bromine atom participates in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed couplings, while the sulfur moiety can undergo alkylation, arylation, or oxidation independently [1]. The proximity of these functional groups creates unique opportunities for tandem or cascade reactions not accessible with positional isomers, making this compound valuable for constructing complex heterocyclic architectures in medicinal chemistry and materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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